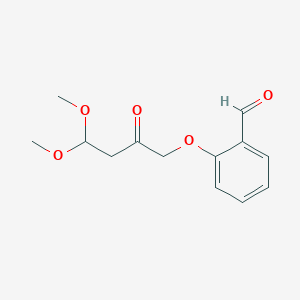
2-Chloro-N-(2-methoxyethyl)-N-(2-methylthiophen-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(2-methoxyethyl)-N-(2-methylthiophen-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro group, a methoxyethyl group, and a methylthiophenyl group attached to an acetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-methoxyethyl)-N-(2-methylthiophen-3-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylthiophen-3-amine, 2-chloroacetyl chloride, and 2-methoxyethanol.
Reaction Conditions: The reaction is usually carried out under controlled conditions, such as in the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-(2-methoxyethyl)-N-(2-methylthiophen-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to form corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of new compounds with different substituents.
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(2-methoxyethyl)-N-(2-methylthiophen-3-yl)acetamide depends on its specific application. For example:
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Chemical Reactions: The compound may undergo specific chemical transformations based on the reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-N-(2-methoxyethyl)-N-(2-methylphenyl)acetamide: Similar structure but with a phenyl group instead of a thiophenyl group.
2-Chloro-N-(2-ethoxyethyl)-N-(2-methylthiophen-3-yl)acetamide: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
Uniqueness
2-Chloro-N-(2-methoxyethyl)-N-(2-methylthiophen-3-yl)acetamide is unique due to the presence of the thiophenyl group, which can impart different chemical and biological properties compared to its phenyl analogs. The methoxyethyl group also contributes to its distinct reactivity and solubility characteristics.
Propriétés
Numéro CAS |
87685-21-0 |
|---|---|
Formule moléculaire |
C10H14ClNO2S |
Poids moléculaire |
247.74 g/mol |
Nom IUPAC |
2-chloro-N-(2-methoxyethyl)-N-(2-methylthiophen-3-yl)acetamide |
InChI |
InChI=1S/C10H14ClNO2S/c1-8-9(3-6-15-8)12(4-5-14-2)10(13)7-11/h3,6H,4-5,7H2,1-2H3 |
Clé InChI |
AZCNDXFGNRLYTM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CS1)N(CCOC)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


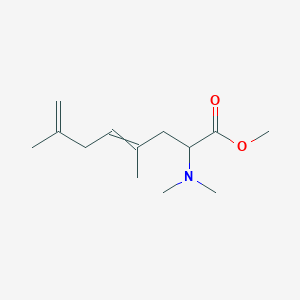

![17-[2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]androst-5-en-3-yl acetate](/img/structure/B14387776.png)
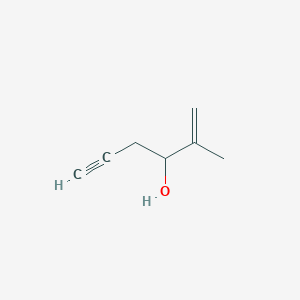
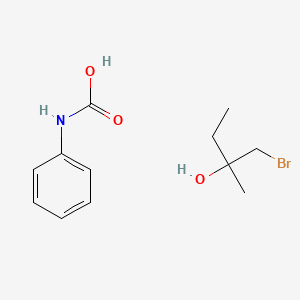

![5-Methyl-4,5,6,7,8,9-hexahydro-4,8-methano[1,3]thiazolo[4,5-c]azocine](/img/structure/B14387802.png)
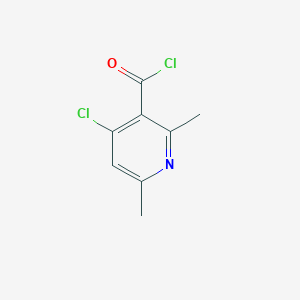
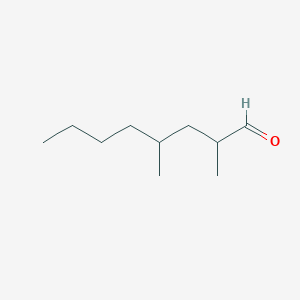


![Piperidine, 1-ethyl-4-[4-(4-methoxyphenyl)-2-thiazolyl]-](/img/structure/B14387839.png)
![2,2-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14387846.png)
